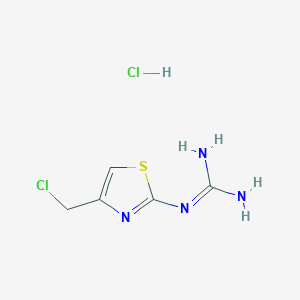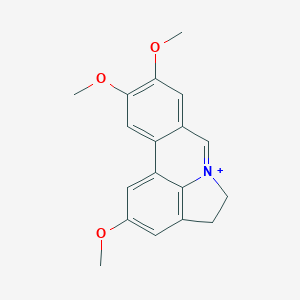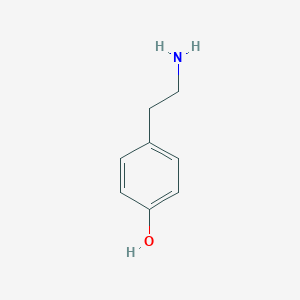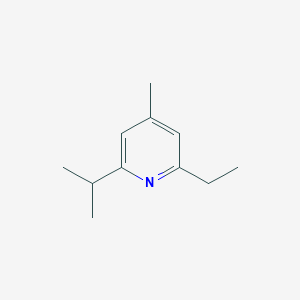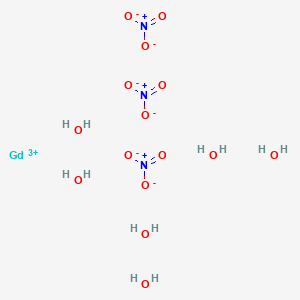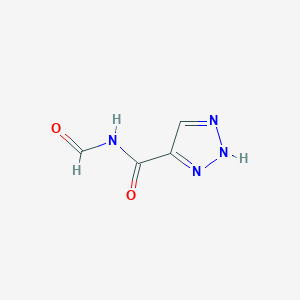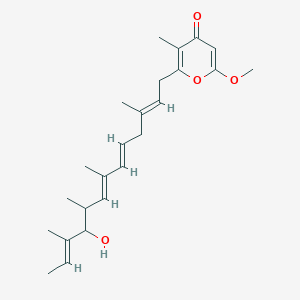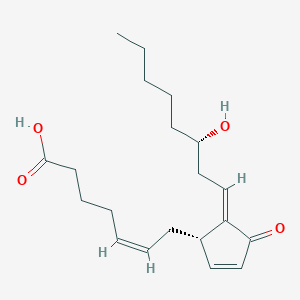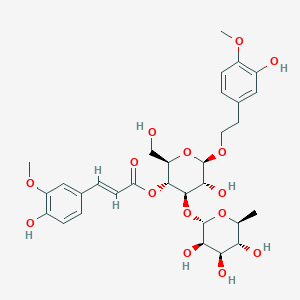
Martynoside
描述
Martynoside is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antiestrogenic properties . This compound is often studied for its potential therapeutic applications, particularly in traditional Chinese medicine.
作用机制
Target of Action
Martynoside’s primary target is the ribosomal protein L27a (RPL27A) . This protein plays a crucial role in ribosome biogenesis, a key pathway regulating hematopoietic stem cells .
Mode of Action
This compound interacts with the exon 4,5-coding region of RPL27A and increases RPL27A protein abundance by attenuating 5-FU-induced ubiquitination-mediated degradation . The key amino acids responsible for this interaction are R87 and K116 .
Biochemical Pathways
The interaction of this compound with RPL27A facilitates the 5-FU-blocked rRNA processing, increases mature rRNA abundance, and promotes ribosome biogenesis and function . This leads to the improvement of nucleolar integrity in the presence of 5-FU .
Result of Action
This compound’s action results in the attenuation of the 5-FU-induced reduction in RPL27A protein level via inhibiting RPL27A ubiquitination at K92 and K94 . This leads to the rescue of 5-FU-impaired ribosome biogenesis, thus improving the bone marrow hematopoietic function destroyed by 5-FU .
Action Environment
It exhibits multi-lineage protective effects in mice with 5-FU-induced myelosuppression
生化分析
Biochemical Properties
Martynoside interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to interact with the TNF signaling pathway, down-regulating it to protect ex vivo bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation . This compound also exhibits antiestrogenic properties in MCF-7 cells by increasing IGFBP3 levels via the ER-pathway .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . In MCF-7 cells, it acts as an effective antiestrogen, increasing IGFBP3 levels . It also exhibits anti-proliferative effects on endometrial cells, suggesting that this compound could be a significant natural selective estrogen receptor modulator (SERM) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It protects ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway . It also increases IGFBP3 levels in MCF-7 cells through the ER pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been shown to increase the number of bone marrow nucleated cells and the percentage of leukocyte and granulocytic populations in 5-FU-induced myelosuppressive mice
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have protective effects against 5-FU-induced myelosuppression in mice without compromising its antitumor activity
准备方法
Synthetic Routes and Reaction Conditions: Martynoside can be extracted from plants such as Rehmannia glutinosa and Acanthus ilicifolius. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
Harvesting: Collecting the plant material.
Extraction: Using solvents to extract the compound.
Purification: Employing chromatographic methods to purify the extract.
Drying and Packaging: Converting the purified extract into a usable form.
化学反应分析
Types of Reactions: Martynoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
科学研究应用
Martynoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenylethanoid glycosides.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural health products and supplements
相似化合物的比较
- Acteoside
- Isoacteoside
- Crenatoside
- R-notoginsenoside R2
- 20S-ginsenoside Rg2
Martynoside stands out due to its unique combination of antioxidant, anti-inflammatory, and antiestrogenic properties, making it a valuable compound for various scientific and therapeutic applications.
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAYPFRKDSFCL-CNMJWYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415748 | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-12-2 | |
| Record name | Martynoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Martynoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Martynoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


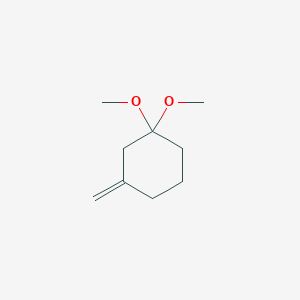
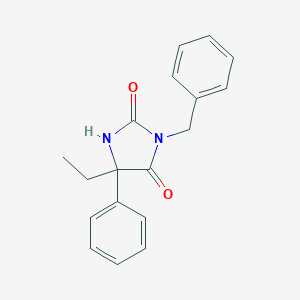
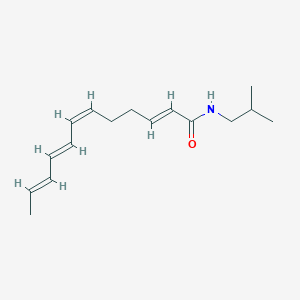
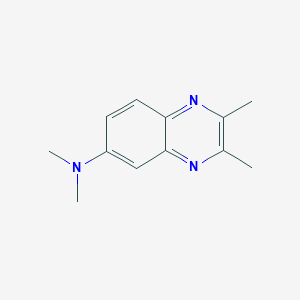
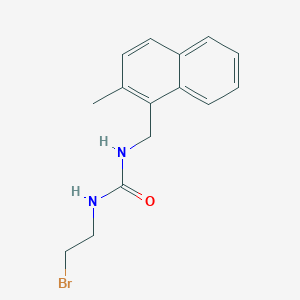
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
